molecular formula C₉H₈O₃ B127431 cis-p-Coumaric acid CAS No. 4501-31-9

cis-p-Coumaric acid

Cat. No. B127431
CAS RN: 4501-31-9
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-UTCJRWHESA-N
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Patent
US04629798

Procedure details

Sometimes it is convenient to derive the ether substituent from the hydroxyphenyl substituent at the same position the latter occupies, for example, in the following sequence of steps. Malonic acid and p-hydroxybenzaldehyde are reacted to form p-hydroxycinnamic acid, followed by esterification with methanol in the presence of conc H2SO4 to form the methyl ester. This ester is then reacted with TosMIC in the presence of NaH to form methyl 4-hydroxyphenylpyrrole-3-carboxylate ("P-carboxylate"). The P-carboxylate is then reduced with LiAlH4 in THF to the 3-methyl-4-hydroxyphenylpyrrole which is then reacted with allyloxybutyl bromide to yield the 4-(4-allyloxybutoxyphenyl-3-methyl-pyrrole.
[Compound]
Name
hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3](O)=O.[OH:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1>CCOCC>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:3]=[CH:2][C:1]([OH:7])=[O:6])=[CH:11][CH:10]=1

Inputs

Step One
Name
hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04629798

Procedure details

Sometimes it is convenient to derive the ether substituent from the hydroxyphenyl substituent at the same position the latter occupies, for example, in the following sequence of steps. Malonic acid and p-hydroxybenzaldehyde are reacted to form p-hydroxycinnamic acid, followed by esterification with methanol in the presence of conc H2SO4 to form the methyl ester. This ester is then reacted with TosMIC in the presence of NaH to form methyl 4-hydroxyphenylpyrrole-3-carboxylate ("P-carboxylate"). The P-carboxylate is then reduced with LiAlH4 in THF to the 3-methyl-4-hydroxyphenylpyrrole which is then reacted with allyloxybutyl bromide to yield the 4-(4-allyloxybutoxyphenyl-3-methyl-pyrrole.
[Compound]
Name
hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3](O)=O.[OH:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1>CCOCC>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH:3]=[CH:2][C:1]([OH:7])=[O:6])=[CH:11][CH:10]=1

Inputs

Step One
Name
hydroxyphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.